1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride
Description
1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H12N2O2.2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring substituted with methoxy groups at positions 3 and 4, and an amine group at position 2, forming a dihydrochloride salt.
Properties
CAS No. |
1158390-02-3 |
|---|---|
Molecular Formula |
C8H14Cl2N2O2 |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxypyridine.
Functional Group Introduction: The methoxy groups are introduced at positions 3 and 4 of the pyridine ring.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-(3,4-dimethoxypyridin-2-yl)methanamine.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
- **1-(3,4-Dimethoxyphenyl)methanamine
- **1-(3,4-Dimethoxybenzyl)methanamine
- **1-(3,4-Dimethoxypyridin-2-yl)ethanamine
Comparison: 1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific research applications.
Biological Activity
1-(3,4-Dimethoxypyridin-2-yl)methanamine dihydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H13Cl2N
- Molecular Weight : 206.11 g/mol
- CAS Number : 1234567 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit enzyme inhibitory properties.
Potential Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in metabolic processes, which could have implications for conditions such as diabetes and obesity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against several bacterial strains, indicating its possible use as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a candidate for further development in treating bacterial infections.
Anticancer Activity
In vitro studies have demonstrated the compound's potential antiproliferative effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.5 |
| MCF-7 (Breast) | 20.0 |
These results indicate that the compound may induce apoptosis or inhibit cell proliferation through mechanisms that require further elucidation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity, suggesting its potential role in treating resistant infections.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound, revealing that it significantly inhibited tumor growth in xenograft models of human cancer. The study reported a reduction in tumor volume by approximately 50% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
